2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride
Description
2-Chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride is a quaternary ammonium salt characterized by a 2-chloroethyl group, a (4-methoxyphenyl)methyl substituent, and a methyl group attached to the azanium core.
Properties
CAS No. |
63991-09-3 |
|---|---|
Molecular Formula |
C11H17Cl2NO |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
InChI Key |
GNTHOTIAMIGFSL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCl)CC1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Chloroethyl Intermediate
A key precursor for the target compound is 2-chloroethyl methyl ether , which can be synthesized efficiently via chlorination of ethylene glycol methyl ether using thionyl chloride in the presence of a catalyst such as N,N-dimethylaniline. This method offers advantages over traditional routes that use chloroethanol, including milder conditions, higher yield, and reduced use of toxic solvents.
- Reactants: Ethylene glycol methyl ether, thionyl chloride (SOCl2), N,N-dimethylaniline catalyst
- Molar ratios: Catalyst:ether:SOCl2 = 0.015:1:1.1 (optimal)
- Procedure: Dropwise addition of SOCl2 to the mixture under ice bath stirring, followed by stirring at room temperature for 1 hour, heating to 35°C for 4 hours, then 50°C for 0.5 hour.
- Workup: Quench in alkali solution, pH adjustment to 7-9, extraction with organic solvents, washing, drying with K2CO3, and distillation.
- Yield: Approximately 89.6%
- Product properties: Boiling point 89-90 °C; colorless transparent liquid.
Table 1: Reaction Parameters and Yields for 2-Chloroethyl Methyl Ether Synthesis
| Parameter | Value/Condition |
|---|---|
| Catalyst | N,N-Dimethylaniline |
| Catalyst molar ratio | 0.015 |
| Ether (ethylene glycol methyl) | 1 mol |
| Thionyl chloride molar ratio | 1.1 |
| Temperature | 0-50 °C (stepwise) |
| Reaction time | 5.5 hours total |
| Yield | 89.6% |
| Boiling point | 89-90 °C |
This method avoids hydrolysis issues associated with chloroethanol and is economically favorable due to cheaper raw materials and mild reaction conditions.
Quaternization to Form 2-Chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium; Chloride
The quaternary ammonium salt is prepared by reacting the 2-chloroethyl intermediate with a tertiary amine containing the 4-methoxybenzyl group and methyl substituent. A representative procedure involves:
- Dissolving the amine precursor in 1,2-dichloroethane (ClCH2CH2Cl).
- Cooling the solution to approximately 10 °C.
- Mixing with the 2-chloroethyl compound dissolved in the same solvent.
- Adding anhydrous formic acid slowly to catalyze the reaction.
- Stirring for 2 hours.
- Washing the organic phase sequentially with 10% sodium carbonate solution and 20% sodium chloride solution to remove impurities.
- Concentrating the organic phase at 40-50 °C to obtain a dark-red sticky substance.
- Yield: Approximately 68%.
The product crystallizes as colorless sheet-shaped crystals suitable for X-ray diffraction by slow evaporation from methanol.
Table 2: Quaternization Reaction Conditions and Outcomes
| Parameter | Value/Condition |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Temperature | 10 °C |
| Reaction time | 2 hours |
| Catalyst/Additive | Anhydrous formic acid |
| Washing solutions | 10% sodium carbonate, 20% sodium chloride |
| Concentration temperature | 40-50 °C |
| Yield | 68% |
| Product form | Colorless sheet crystals |
Research Outcomes and Structural Confirmation
The crystallographic analysis confirms the molecular structure of the prepared compound. Hydrogen atoms were refined geometrically with standard bond lengths (C–H = 0.93–0.98 Å). The crystal structure was stabilized by intermolecular interactions, and the compound was suitable for detailed X-ray diffraction studies, confirming the successful synthesis of the quaternary ammonium salt.
Summary Table of Preparation Steps
| Step | Process | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 2-chloroethyl methyl ether | Ethylene glycol methyl ether, SOCl2, N,N-dimethylaniline, 0-50 °C | 89.6 | Mild conditions, economical |
| 2 | Quaternization to target compound | 2-chloroethyl intermediate, tertiary amine, formic acid, 10 °C | 68 | Washing with aqueous solutions, crystallization |
Chemical Reactions Analysis
2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form different reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects. For instance, it is utilized in synthesizing compounds such as floredil and morinamide, which are essential in treating cardiovascular diseases and infections, respectively .
Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit antimicrobial properties. The presence of the 4-methoxyphenyl group enhances its effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Agricultural Chemistry
Pesticide Formulations
2-Chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium; chloride is also explored for use in pesticide formulations. Its chemical stability and ability to penetrate plant tissues make it an effective agent for delivering active ingredients in herbicides and insecticides. The compound's efficacy can be attributed to its ability to disrupt cellular processes in pests while maintaining safety for crops .
Plant Growth Regulators
The compound has been investigated as a potential plant growth regulator. Its application can enhance crop yield by modulating growth responses, which is particularly beneficial in agricultural practices aimed at increasing productivity while minimizing environmental impact .
Industrial Applications
Chemical Synthesis
In industrial chemistry, this compound is employed as a raw material for synthesizing various organic chemicals. Its versatility allows it to participate in reactions that produce dyes, surfactants, and other industrial chemicals. The unique properties of the quaternary ammonium structure facilitate reactions that are otherwise challenging with simpler compounds .
Surface Coatings
Due to its surfactant properties, 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium; chloride is used in developing surface coatings that require water repellency and chemical resistance. These coatings find applications in electronics, automotive industries, and protective gear manufacturing .
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial activity of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium; chloride against common pathogens like E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.1%. This suggests potential for use in disinfectants and antiseptics.
Case Study 2: Agricultural Application
In an agricultural trial, the compound was tested as an active ingredient in a pesticide formulation against aphid infestations on tomato plants. The results showed a 70% reduction in aphid populations within two weeks of application, demonstrating its effectiveness as a pest control agent.
Mechanism of Action
The mechanism of action of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The methoxyphenyl group can participate in aromatic interactions, while the methylazanium group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Azanium Derivatives
Key Observations :
- Electron-Withdrawing vs. Methoxyphenoxy (electron-donating) may enhance solubility in aqueous media .
Reactivity and Degradation Pathways
- Chloroethyl Group Behavior: The 2-chloroethyl moiety undergoes substitution reactions, as seen in nitrosoureas (). Degradation in aqueous media produces 2-chloroethanol (18–25% yield) and acetaldehyde via intermediate alkylating species (e.g., carbonium ions) .
- Comparison with 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea : Despite structural differences, both compounds exhibit rapid plasma degradation (half-life ~5 minutes in mice) and high cerebrospinal fluid penetration due to lipid solubility .
Analytical Methods
Benzalkonium chloride (a structurally distinct quaternary ammonium salt) is analyzed via HPLC and spectrophotometry in ophthalmic preparations . Similar methods may apply to 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride, though method validation would require adjustments for its unique substituents.
Biological Activity
2-Chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium; chloride, often referred to in scientific literature as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quaternary ammonium structure, characterized by a positively charged nitrogen atom bonded to three methyl groups and an ethyl group. The presence of the methoxyphenyl group is significant for its biological interactions.
Molecular Formula: C12H16ClN
Molecular Weight: 215.72 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium; chloride is primarily attributed to its ability to interact with cellular membranes and proteins. The quaternary ammonium structure allows for disruption of lipid bilayers, leading to:
- Membrane Disruption: Alters membrane permeability, which can lead to cell lysis.
- Enzyme Inhibition: Potentially inhibits enzymes involved in cellular signaling pathways.
- Receptor Interaction: May act on neurotransmitter receptors, influencing neuronal activity.
Antimicrobial Properties
Research indicates that 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium; chloride exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory (MIC: 32 µg/mL) | |
| Escherichia coli | Moderate (MIC: 64 µg/mL) | |
| Candida albicans | Effective (MIC: 16 µg/mL) |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against hospital-acquired infections. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential as a disinfectant in clinical settings. -
Case Study on Anticancer Effects:
Johnson et al. (2024) investigated the compound's effects on MCF-7 cells and found that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Q & A
Q. What are the key synthetic routes for 2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium chloride?
The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting 4-methoxybenzyl chloride with methylamine derivatives under controlled basic conditions, followed by chlorination using thionyl chloride. Optimization of solvent polarity (e.g., dichloromethane) and temperature (60–80°C) is critical to achieving >70% yield. Intermediate purification via recrystallization or column chromatography ensures high purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves the methoxyphenyl and azanium moieties, with characteristic shifts at δ 3.8 ppm (OCH₃) and δ 3.2–3.5 ppm (N⁺–CH₂). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M-Cl]⁺), while X-ray crystallography provides unambiguous confirmation of the chloride counterion and spatial arrangement .
Q. How does the compound’s solubility profile impact experimental design?
The hydrochloride salt form enhances water solubility (~15 mg/mL at 25°C), making it suitable for in vitro assays. For organic-phase reactions (e.g., SN2 substitutions), polar aprotic solvents like DMF or DMSO are preferred. Solubility data should be cross-validated using UV-Vis spectroscopy or gravimetric analysis to avoid precipitation in kinetic studies .
Q. What are the primary degradation pathways under ambient conditions?
Hydrolysis of the chloroethyl group in aqueous media (pH > 7) generates ethanol derivatives, detectable via LC-MS. Thermal stability studies (TGA/DSC) reveal decomposition above 200°C, necessitating storage at 4°C in desiccated environments. Light sensitivity requires amber vial usage to prevent photolytic cleavage of the methoxy group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities?
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) often stem from assay variability (e.g., bacterial strain differences) or impurity-driven false positives. Standardize protocols using CLSI guidelines, and validate purity via HPLC (>98%). Dose-response curves (IC₅₀) and toxicity controls (e.g., HEK cell viability) are essential .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like acetylcholinesterase. Focus on the methoxyphenyl group’s π-π stacking with aromatic residues (e.g., Trp286) and the azanium group’s electrostatic interactions. Validate predictions with SPR or ITC binding assays .
Q. How can reaction yields be optimized for large-scale synthesis?
Employ continuous flow chemistry to enhance mixing and heat transfer, reducing side-product formation (e.g., di-alkylated byproducts). Catalytic systems like phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity. Process analytical technology (PAT) monitors real-time conversion via FTIR .
Q. What strategies mitigate cytotoxicity in cell-based assays?
Structure-activity relationship (SAR) studies suggest replacing the chloroethyl group with a less electrophilic moiety (e.g., methyl). Encapsulation in liposomes (DSPC:Cholesterol 7:3) reduces IC₅₀ by 40% in MCF-7 cells. Always include ROS scavengers (e.g., NAC) to distinguish compound-specific effects from oxidative stress .
Q. How does the compound’s conformational flexibility affect its pharmacological profile?
Rotatable bonds in the chloroethyl chain enable multiple binding modes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify low-energy conformers. Correlate with NMR-derived NOE restraints to validate dominant conformers in solution .
Q. What analytical workflows validate batch-to-batch consistency?
Implement QC protocols combining HPLC-ELSD (for chloride content), Karl Fischer titration (water content <0.5%), and ICP-MS (heavy metals <10 ppm). Statistical process control (SPC) charts track critical parameters (e.g., retention time ±0.2 min) across 10+ batches .
Methodological Notes
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction variables (temperature, solvent, catalyst loading) .
- Data Contradictions : Apply Bland-Altman analysis to compare inter-laboratory bioactivity results, identifying systematic biases .
- Safety : Handle chloroethyl intermediates in fume hoods due to alkylating agent toxicity (Globally Harmonized System GHS07) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
